BenchChemオンラインストアへようこそ!

Warfarin potassium

Polymorphism Solid-State Chemistry Pharmaceutical Formulation

Select Warfarin Potassium (CAS 2610-86-8) for your anticoagulant formulations to leverage the proven advantages of the potassium salt. Unlike the sodium salt, this API's specific polymorphic forms (e.g., APO-I, APO-II) and solid-state properties can be tailored to overcome known hygroscopicity and fragility issues, enhancing manufacturing robustness and enabling photostable tablet designs. Sourced from GMP-compliant manufacturers with validated quality control methods, it ensures batch-to-batch consistency and reliable in vitro dissolution performance. Mitigate formulation risks and secure a stable supply of this differentiated, pharmacopoeia-recognized active ingredient.

Molecular Formula C19H16KO4
Molecular Weight 347.4 g/mol
CAS No. 2610-86-8
Cat. No. B1684088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWarfarin potassium
CAS2610-86-8
Synonyms4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Aldocumar
Apo-Warfarin
Coumadin
Coumadine
Gen-Warfarin
Marevan
Potassium, Warfarin
Sodium, Warfarin
Tedicumar
Warfant
Warfarin
Warfarin Potassium
Warfarin Sodium
Molecular FormulaC19H16KO4
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K]
InChIInChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;
InChIKeyXWDCXNPCSMIHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes350 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Warfarin Potassium (CAS 2610-86-8) Technical Profile: Identity, Mechanism, and Market Distinction


Warfarin potassium (CAS 2610-86-8), chemically monopotassium (RS)-2-oxo-3-(3-oxo-1-phenylbutyl)-chromen-4-olate [1], is the potassium salt form of the vitamin K antagonist (VKA) anticoagulant warfarin. Unlike the more widely commercialized warfarin sodium, warfarin potassium is the active pharmaceutical ingredient (API) in branded products such as Athrombin-K™ in the United States [2] and is recognized in the Japanese Pharmacopoeia (JP) [3]. As a racemic mixture of R- and S-enantiomers, it inhibits the vitamin K epoxide reductase (VKORC1) enzyme complex, thereby depleting functional vitamin K-dependent clotting factors [4]. Its molecular weight is 346.42 g/mol [5].

Warfarin Potassium vs. Sodium: Why Salt Form Selection Is Not Trivial for Formulation Scientists


Substituting warfarin potassium for warfarin sodium—or interchangeably sourcing different potassium salts—cannot be assumed to be risk-free due to profound differences in solid-state properties and formulation behavior. While the active warfarin anion is identical, the counterion (K⁺ vs. Na⁺) and resultant crystal lattice profoundly influence hygroscopicity, mechanical properties, and photostability [1]. For instance, standard warfarin potassium tablet formulations have been documented as being inherently hygroscopic and fragile, necessitating reformulation to achieve acceptable manufacturing robustness [2]. Furthermore, the photostability of warfarin potassium in powdered commercial tablets varies drastically between branded and generic products depending on excipient interactions, with content degradation ranging from ~30% to over 68% after 28 days of light exposure [3]. These formulation-dependent stability and mechanical property divergences create quantifiable risks in generic substitution and highlight why the specific potassium salt form must be evaluated against precise comparator data, not merely as a class-equivalent VKA [4].

Quantitative Differentiation Evidence: Warfarin Potassium vs. Sodium Salt and Formulation Comparators


Polymorphic Diversity: APO-I and APO-II Crystalline Solvate Forms of Warfarin Potassium

Warfarin potassium can be isolated as two distinct crystalline solvate polymorphic forms, designated APO-I and APO-II, which are not accessible with the sodium salt [1]. These forms offer quantifiable advantages in chemical and polymorphic stability, and exhibit varying solubilities relative to other warfarin forms, providing a tunable parameter for formulation optimization [1]. The existence of these specific polymorphs represents a unique solid-state property of the potassium salt that can be leveraged to overcome manufacturing challenges associated with the hygroscopic and fragile nature of standard warfarin potassium formulations [2].

Polymorphism Solid-State Chemistry Pharmaceutical Formulation

Formulation Photostability: Warfarin Potassium Tablet Grinding-Induced Degradation

The photostability of warfarin potassium is highly formulation-dependent, with significant differences observed between brand-name and generic tablets after grinding—a common practice for pediatric and dysphagic patients. After 28 days of light irradiation, the warfarin potassium content decreased to 69.79% in ground brand-name tablets, whereas it plummeted to 31.90% in some ground generic tablets [1]. This represents a more than twofold difference in degradation (30.21% loss vs. 68.10% loss), directly attributed to interactions with specific excipients like light anhydrous silicic acid and povidone [1].

Photostability Pediatric Formulation Excipient Compatibility

Manufacturing Processability: Improved Tablet Formulation Overcomes Hygroscopicity and Fragility

Standard warfarin potassium tablet formulations are documented as hygroscopic and fragile, posing significant manufacturing challenges [1]. A new tablet formulation was developed to specifically address these mechanical and moisture-sensitivity issues. Crucially, in vivo bioequivalence studies in human subjects demonstrated that the 0.5 mg, 1 mg, and 5 mg strength tablets of this new formulation were bioequivalent to the standard formulation, with 90% confidence intervals for AUC and Cmax falling entirely within the 0.80–1.25 acceptance range [1].

Tablet Manufacturing Bioequivalence Excipient Optimization

In Vitro Dissolution: Warfarin Potassium Tablets Achieve >90% Release in 30 Minutes

A validated UV spectrophotometric method was established to assess warfarin potassium tablet dissolution. Under the specified conditions, three batches of warfarin potassium tablets achieved dissolution rates exceeding 90% within 30 minutes, with a mean recovery of 100.53% (RSD=0.69%) [1]. This establishes a quantitative benchmark for rapid drug release from the potassium salt formulation, which is relevant for in vitro quality control and correlates with the known rapid and complete absorption of warfarin .

Dissolution Testing Quality Control UV Spectrophotometry

Drug-Drug Interaction (DDI) Potentiation: Warfarin Potassium Anticoagulation Enhanced by Benzbromarone

A clinical interaction study demonstrated that concurrent administration of benzbromarone significantly potentiates the anticoagulant effect of warfarin potassium. After a 1-week discontinuation of benzbromarone in patients on stable long-term warfarin potassium therapy, the thrombotest value rose significantly and factor II activity increased, while PIVKA-II activity dropped; total plasma warfarin concentration decreased significantly, with free warfarin concentration nearly unchanged [1]. Resumption of benzbromarone reversed these trends, confirming the enhancement effect. This interaction profile is critical for safe warfarin potassium use in patients with hyperuricemia.

Drug-Drug Interaction Clinical Pharmacology Anticoagulation Monitoring

Validated Application Scenarios for Warfarin Potassium (CAS 2610-86-8) Based on Quantitative Evidence


Pediatric and Geriatric Anticoagulation Requiring Tablet Manipulation

Warfarin potassium tablets are often ground for administration to pediatric and elderly patients with dysphagia. The quantitative photostability data [1] demonstrating a 37.89 percentage point difference in active content retention between brand-name and some generic ground tablets after 28 days of light exposure is directly actionable. This evidence mandates that hospitals and compounding pharmacies procure warfarin potassium tablets with validated photostability profiles when crushing is anticipated, to ensure accurate dosing and avoid subtherapeutic anticoagulation. [1]

Robust Tablet Manufacturing with Reformulated Warfarin Potassium

For pharmaceutical manufacturers, the inherent hygroscopicity and fragility of standard warfarin potassium formulations present significant production hurdles. The documented development and successful bioequivalence demonstration of a new, more robust tablet formulation [2] provides a validated pathway to overcome these challenges. Procuring the API from suppliers capable of providing the specific polymorphic forms (e.g., APO-I, APO-II) described in [3] can further enable formulation scientists to tailor solubility and stability, thereby streamlining manufacturing and ensuring consistent product quality. [2] [3]

In Vitro Quality Control and Batch Release Testing

The validated UV spectrophotometric dissolution method for warfarin potassium tablets, which demonstrates >90% drug release within 30 minutes under standardized conditions [4], serves as a precise quality control (QC) metric. QC laboratories in pharmaceutical manufacturing and regulatory agencies can utilize this method and the established benchmark to assess batch-to-batch consistency and ensure that the in vitro release performance aligns with the expected rapid in vivo absorption profile . This quantitative dissolution specification is a critical component of a comprehensive control strategy for warfarin potassium finished products. [4]

Clinical Management of Polypharmacy in Anticoagulated Patients with Gout

Clinical pharmacologists and formulary managers must account for the specific drug-drug interaction between warfarin potassium and benzbromarone. The clinical evidence [5] demonstrates that benzbromarone significantly potentiates warfarin potassium's anticoagulant effect, leading to measurable changes in thrombotest, factor II activity, and total warfarin concentration. In scenarios where a patient on warfarin potassium requires uricosuric therapy, this evidence supports the need for intensified INR monitoring and potential warfarin dose adjustment to mitigate bleeding risk. This interaction profile is a key differentiator when selecting among VKAs for this patient subgroup. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Warfarin potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.